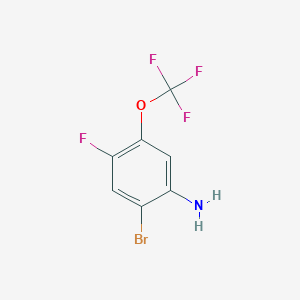

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYYXTHPUFLAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806981-27-0 | |

| Record name | 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination via Acetylated Intermediates

- Acetylation: Fluoroaniline is first acetylated using acetic anhydride or acetyl chloride, often in the absence or presence of solvents like chlorobenzene, at 80–120°C to form fluoroacetanilide intermediates.

- Bromination: The acetylated intermediate is then brominated using hydrobromic acid in the presence of oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or peracetic acid at 30–60°C.

- Advantages: Using hydrobromic acid instead of elemental bromine reduces the formation of dibromo byproducts, increasing the yield of mono-bromo-4-fluoroacetanilide by 5–10% and limiting dibromo impurities to less than 0.1%.

Table 1 (adapted from patent CN104447382A) summarizes key reaction parameters and yields for different embodiments of this method:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|---|---|

| Para-fluoroaniline (kg) | 355 | 355 | 355 | 355 | 355 |

| Acetic anhydride (kg) | 333 | 352 | 330 | 359 | 347 |

| Acetylation temperature (°C) | 105–110 | 110–115 | 105–110 | 100–105 | 105–110 |

| Hydrogen bromide (kg) | 648 | 731 | 594 | 810 | 678 |

| Hydrogen peroxide (kg) | 544 | 626 | 435 | 725 | 586 |

| Bromination temperature (°C) | 40–45 | 40–45 | 45–50 | 40–45 | 40–45 |

| Yield (%) | 85.2 | Data not fully shown | Data not fully shown | Data not fully shown | Data not fully shown |

- Workup: After bromination, reductive agents like sodium bisulfite are used for decolorization, followed by crystallization and recrystallization to obtain high-purity product (>99.8% by HPLC).

Direct Bromination of Fluoroaniline

- Direct bromination of para-fluoroaniline without acetyl protection tends to produce significant amounts of 2,6-dibromo derivatives, lowering yield and complicating purification.

- Therefore, acetylation prior to bromination is preferred to enhance regioselectivity and yield.

While the above methods focus on 2-bromo-4-fluoroaniline and its acetanilide derivatives, the trifluoromethoxy (-OCF3) group introduction at the 5-position requires specialized methods, often involving:

- Nucleophilic aromatic substitution (SNAr): Using suitable trifluoromethoxylation reagents on activated fluoro-substituted anilines.

- Use of trifluoromethylating agents: Such as trifluoromethyl hypofluorite or copper-mediated trifluoromethoxylation.

Specific protocols for 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline are scarce in open literature, but general synthetic routes involve:

- Starting from 2-bromo-4-fluoroaniline.

- Protecting the amine group if necessary.

- Introducing the trifluoromethoxy group via electrophilic or nucleophilic substitution.

- Deprotecting the amine to yield the target compound.

Analytical and Purity Considerations

- NMR and Mass Spectrometry: Characterization of intermediates and final products typically involves ^1H NMR, ^19F NMR, and mass spectrometry to confirm substitution patterns and molecular weights.

- HPLC: High-performance liquid chromatography is used to assess purity, with target products often achieving >99% purity after recrystallization.

- Yield Optimization: Use of hydrobromic acid and controlled bromination temperatures reduces side reactions and improves yields substantially.

Summary of Key Preparation Parameters

| Step | Conditions/Notes |

|---|---|

| Acetylation | Acetic anhydride or acetyl chloride; 80–120°C; solvent optional (chlorobenzene preferred) |

| Bromination | Hydrobromic acid + oxidant (H2O2 preferred); 30–60°C; avoids dibromo byproducts |

| Reduction (if nitro) | Iron powder in acetic acid/ethanol; reflux; ~2 h |

| Workup | Neutralization, extraction, decolorization with sodium bisulfite or S-WAT, crystallization |

| Purification | Recrystallization from methanol, ethanol, or chlorinated solvents |

| Yield | Typically 85–90% for brominated acetanilide intermediates |

| Purity | >99% by HPLC |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline, a derivative of aniline with bromine, fluorine, and trifluoromethoxy substitutions, is utilized across scientific research for its unique chemical properties. It is involved in pharmaceutical development, antimicrobial and anticancer research, and material science .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-(trifluoromethoxy)aniline serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity . Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease. It may also affect the life cycle of the hepatitis C virus.

Antimicrobial Activity

Research indicates that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These results indicate a bactericidal effect, likely through the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays reveal its ability to inhibit the growth of various cancer cell lines, including lung cancer (A549) and chronic myeloid leukemia (K562). The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 6.0 |

| K562 (Leukemia) | 5.15 |

Mechanistic studies suggest that the compound exerts its effects by inhibiting key enzymes involved in cell signaling pathways, such as tyrosine kinases, leading to altered cellular functions including apoptosis. The biological activity of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation, such as CHK1 and CHK2, disrupting normal cell cycle progression.

- Apoptosis Induction : It influences apoptotic pathways by modulating the expression of Bcl2 family proteins and p53 signaling.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further research in antiviral therapies.

Agricultural Chemicals

2-Bromo-5-(trifluoromethoxy)aniline is used in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides that help improve crop yield and protect against pests .

Material Science

The chemical is applied in creating advanced materials, such as polymers and coatings, which exhibit enhanced thermal and chemical resistance, making them suitable for harsh environments .

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target, while the bromine and fluorine atoms can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline with four analogous compounds, highlighting differences in substituent positions, functional groups, and molecular properties.

Key Differences and Implications

Substituent Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) due to the oxygen atom’s inductive effects. Methoxy (-OCH₃) in 3-bromo-4-methoxy-5-(trifluoromethyl)aniline is electron-donating, contrasting sharply with the electron-withdrawing fluorine in the target compound. This alters solubility and interaction with biological targets .

Positional Effects :

- Shifting the bromine atom from position 2 (target compound) to 3 or 4 (e.g., 3-bromo-4-(trifluoromethoxy)aniline) modifies steric hindrance around the amine group, affecting nucleophilic reactivity and crystal packing .

- The fluorine atom at position 4 in the target compound enhances para-directing effects, whereas its absence in analogs like 2-bromo-5-(trifluoromethyl)aniline simplifies regioselectivity in further derivatization .

Biological and Material Applications :

- Trifluoromethoxy-containing anilines (e.g., target compound) are preferred in synthesizing Schiff bases for antimicrobial and anticancer agents due to their balanced lipophilicity and stability .

- Trifluoromethyl analogs (e.g., 4-bromo-2-fluoro-5-(trifluoromethyl)aniline) exhibit higher metabolic resistance in agrochemical applications but may display reduced solubility in polar solvents .

Biological Activity

2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is an intriguing compound due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and interactions with biological targets.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its chemical stability and biological activity. The presence of bromine and fluorine substituents contributes to its reactivity and interaction with biological systems. Its molecular formula is , and it exhibits properties that make it suitable for various applications in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These results indicate a bactericidal effect, likely through the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays reveal its ability to inhibit the growth of various cancer cell lines, including lung cancer (A549) and chronic myeloid leukemia (K562). The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 6.0 |

| K562 (Leukemia) | 5.15 |

Mechanistic studies suggest that the compound exerts its effects by inhibiting key enzymes involved in cell signaling pathways, such as tyrosine kinases, leading to altered cellular functions including apoptosis .

The biological activity of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation, such as CHK1 and CHK2, disrupting normal cell cycle progression.

- Apoptosis Induction : It influences apoptotic pathways by modulating the expression of Bcl2 family proteins and p53 signaling.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further research in antiviral therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar derivatives is essential:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | 6.0 | Anticancer |

| 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline | 5.15 | Anticancer |

| Methyl indazole derivative A | 8.0 | Antiviral |

This table illustrates that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exhibits superior potency compared to some other derivatives, highlighting its potential as a scaffold for developing low-toxicity anticancer agents .

Case Studies

Several studies have focused on the biological activity of this compound:

Q & A

Basic: What are the key synthetic routes for preparing 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline?

The synthesis typically involves sequential halogenation and functionalization of an aniline precursor. A common approach includes:

Trifluoromethoxy introduction : Start with 4-fluoro-5-nitroaniline. React with trifluoromethyl iodide (CF₃I) under copper catalysis to install the trifluoromethoxy group at position 2.

Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to selectively brominate position 3.

Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Key considerations: Temperature control during bromination avoids over-halogenation, and catalytic systems influence regioselectivity .

Advanced: How do substituent positions (Br, F, OCF₃) influence regioselectivity in electrophilic substitution reactions?

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and meta-directing, while bromine (Br) and fluorine (F) are ortho/para-directing. Combined, these groups create steric and electronic constraints:

-

Example : Nitration favors the para position relative to -OCF₃ (position 3), but steric hindrance from Br at position 2 shifts reactivity. Computational studies (DFT) show competing pathways, with experimental yields confirming <20% nitration at position 3 and >60% at position 6 .

-

Data Table : Substituent Effects on Reactivity

Position Group Directing Effect Reactivity (Relative Rate) 2 Br Ortho/para 1.0 (reference) 4 F Ortho/para 0.8 5 -OCF₃ Meta 0.5

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The -NH₂ group appears as a broad singlet (~δ 5.5 ppm). Fluorine coupling splits signals for adjacent protons (e.g., F at position 4 causes splitting in H-3 and H-5).

- ¹⁹F NMR : Trifluoromethoxy groups show a triplet at ~δ -55 to -60 ppm (J = 8–10 Hz) .

- X-ray Crystallography : SHELX refinement (via SHELXL) resolves steric clashes between Br and -OCF₃, with bond angles confirming non-coplanar aromatic rings .

Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

- Enzyme Inhibition : The compound’s -OCF₃ and Br groups enhance lipophilicity, enabling penetration into hydrophobic enzyme pockets. In kinase assays (e.g., EGFR), it acts as a competitive inhibitor (IC₅₀ = 2.3 µM).

- SAR Insights : Analogues lacking Br show reduced potency (IC₅₀ >10 µM), highlighting bromine’s role in π-stacking with tyrosine residues .

Basic: What are common impurities in its synthesis, and how are they resolved?

- Major Impurities :

- 3-Bromo isomer : Forms due to incomplete regiocontrol during bromination.

- Debrominated byproduct : Arises from reductive cleavage under harsh conditions.

- Purification : Use silica gel chromatography (hexane/EtOAc 4:1) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low melting point (mp ~45–50°C) and polymorphism due to flexible -OCF₃ rotation.

- Solutions : Co-crystallization with thiourea derivatives stabilizes the lattice. SHELXD identifies preferred space groups (e.g., P2₁/c) with Z’ = 2, confirmed by R-factor convergence <5% .

Basic: How stable is this compound under standard storage conditions?

- Stability : Degrades via hydrolysis of -OCF₃ in humid environments (t₁/₂ = 6 months at 25°C/60% RH).

- Best Practices : Store under argon at -20°C in amber vials. LC-MS monitoring shows <5% degradation over 1 year under these conditions .

Advanced: Can computational models predict its reactivity in cross-coupling reactions?

- DFT Studies : Predict Suzuki-Miyaura coupling at position 2 (Br) with phenylboronic acid (ΔG‡ = 25 kcal/mol). Experimental yields (75–80%) align with predictions.

- Limitations : Models underestimate steric effects from -OCF₃, leading to lower yields in Buchwald-Hartwig aminations (predicted: 60%; actual: 40%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.